Diethyl [2-(acetyloxy)-2-(phenylsulfanyl)ethyl](ethyl)propanedioate
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Overview
Description
Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate is an organic compound with a complex structure that includes ester, thioether, and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate typically involves multiple steps One common method starts with the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide in the presence of a base such as sodium ethoxideThe final step involves acetylation to introduce the acetyloxy group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate involves its interaction with biological molecules through its functional groups. The ester groups can undergo hydrolysis to release active acids, while the phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyloxy group can be cleaved to release acetic acid, which may further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation and substitution reactions.
Ethyl acetoacetate: Another ester used in similar synthetic applications but lacks the phenylsulfanyl and acetyloxy groups.
Phenylsulfanyl acetic acid: Contains the phenylsulfanyl group but lacks the ester functionality.
Uniqueness
This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61174-05-8 |
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Molecular Formula |
C19H26O6S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
diethyl 2-(2-acetyloxy-2-phenylsulfanylethyl)-2-ethylpropanedioate |
InChI |
InChI=1S/C19H26O6S/c1-5-19(17(21)23-6-2,18(22)24-7-3)13-16(25-14(4)20)26-15-11-9-8-10-12-15/h8-12,16H,5-7,13H2,1-4H3 |
InChI Key |
BSGLKSGZBYNPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(OC(=O)C)SC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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